1-Chloro-2,6-dibromo-3-fluorobenzene
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Overview
Description
1-Chloro-2,6-dibromo-3-fluorobenzene is an organic compound with the molecular formula C6H2Br2ClF. It is a halogenated benzene derivative, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring. This compound appears as a solid with a melting point of 85-87°C and a boiling point of 260°C .
Preparation Methods
The synthesis of 1-Chloro-2,6-dibromo-3-fluorobenzene typically involves a series of halogenation reactions. The process begins with the fluorination of benzene to introduce the fluorine atom. This is followed by bromination to add the bromine atoms, and finally, chlorination to incorporate the chlorine atom. The specific conditions for these reactions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
1-Chloro-2,6-dibromo-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-Chloro-2,6-dibromo-3-fluorobenzene is used as a building block in organic synthesis. Its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-dibromo-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes the compound highly reactive in substitution reactions, where it can form new bonds with various nucleophiles. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .
Comparison with Similar Compounds
1-Chloro-2,6-dibromo-3-fluorobenzene can be compared with other halogenated benzene derivatives such as:
- 1-Chloro-2,6-dibromo-4-fluorobenzene
- 1,3-Dibromo-2-chloro-5-fluorobenzene
- 1-Bromo-3-chloro-2-fluorobenzene
These compounds share similar structural features but differ in the position and number of halogen atoms, which can influence their reactivity and applications .
Properties
Molecular Formula |
C6H2Br2ClF |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-2-4(10)5(8)6(3)9/h1-2H |
InChI Key |
GWLGOLDXPHQZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Cl)Br |
Origin of Product |
United States |
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